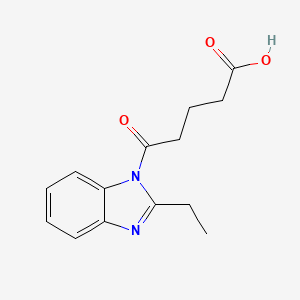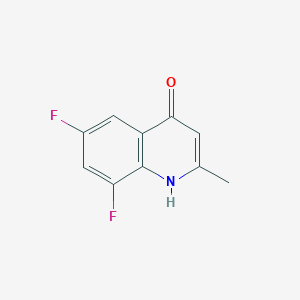
6,8-Difluoro-2-methylquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Difluoro-2-methylquinolin-4-ol is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry. The presence of fluorine atoms in the quinoline structure can significantly alter the compound's physical, chemical, and biological properties, making it a valuable chemotype for drug development.
Synthesis Analysis
The synthesis of fluorinated quinolines, such as 6,8-Difluoro-2-methylquinolin-4-ol, can be achieved through various synthetic routes. One approach involves the Skraup reaction, which has been used to prepare tetrafluoroquinoline derivatives by reacting tetrafluoroaniline with glycerol and other reagents . Another method includes a one-pot synthesis that utilizes a silver-catalyzed intramolecular aminofluorination of alkyne to produce various fluorinated isoquinolines . Additionally, a practical synthesis route for difluoroquinoline derivatives has been developed, which includes chlorination and intramolecular cyclization reactions .
Molecular Structure Analysis
The molecular structure of 6,8-Difluoro-2-methylquinolin-4-ol is characterized by the presence of two fluorine atoms at the 6 and 8 positions of the quinoline ring. The methyl group at the 2 position and the hydroxyl group at the 4 position contribute to the compound's unique chemical behavior. The fluorine atoms are known to influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Fluorinated quinolines, such as 6,8-Difluoro-2-methylquinolin-4-ol, can undergo various chemical reactions. Nucleophilic substitution reactions can replace fluorine atoms in the quinoline ring, as demonstrated by the reactions of 5,6,7,8-tetrafluoroquinoline with nucleophilic reagents like sodium methoxide, potassium hydroxide, and ammonia . The presence of the hydroxyl group also opens up possibilities for further functionalization and the formation of metal complexes .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into the quinoline ring significantly impacts the compound's physical and chemical properties. Fluorine is highly electronegative, which can increase the lipophilicity of the molecule and improve its metabolic stability. The photophysical properties of fluorinated quinolines are also of interest, as they can exhibit fluorescence, which is useful in various applications, including the development of fluorescent probes and materials .
Applications De Recherche Scientifique
Phototoxic Properties in Antitumor Applications
6,8-Difluoro-2-methylquinolin-4-ol has been studied for its potential as a photochemotherapeutic agent in antitumor applications. The phototoxic effects of this compound, due to its ability to undergo photodehalogenation, contribute to its potential in this field. Research on a related compound, 1-methyl-6,8-difluoro-4-oxo-7-aminodimethyl-1,4-dihydroquinoline-3-carboxylic acid, revealed enhanced phototoxic properties, suggesting a similar potential for 6,8-Difluoro-2-methylquinolin-4-ol (Anaya-Gonzalez et al., 2019).
Antibacterial Activity
Compounds similar to 6,8-Difluoro-2-methylquinolin-4-ol have demonstrated significant antibacterial activities. The synthesis and evaluation of 1‐(substituted‐benzyl)‐6‐fluoro‐1,4‐dihydro‐4‐oxoquinoline‐3‐carboxylic acids and their 6,8‐difluoro analogs showed that some of these quinolones possess good antibacterial properties (Sheu et al., 1998).
Spectroscopic Characterization and Thermal Studies
Studies on divalent transition metal complexes of 8-hydroxyquinoline, a compound structurally related to 6,8-Difluoro-2-methylquinolin-4-ol, have been conducted. These studies involved spectroscopic characterization and thermal analysis, indicating potential applications in areas requiring such properties (Patel & Patel, 2017).
Cytotoxicity in Cancer Research
The compound's derivatives have been explored for their cytotoxic properties against cancer cells. For instance, research on novel Polycarbo-Substituted Alkyl (Thieno[3,2-c]quinoline)-2-Carboxylates, which are structurally related, showed that these compounds exhibit dose- and time-dependent inhibition of cancer cell growth (Mphahlele et al., 2014).
Pharmaceutical Potential Against Viruses
A foundational theoretical study on the adsorption and docking of quinolone compounds with aluminum-nitrogen and aluminum-phosphorous fullerene-like nanocages revealed potential pharmaceutical applications against viruses like SARS-CoV-2 (Ullah et al., 2022).
Structure-Activity Relationships in Antibacterial Agents
Research on the synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent, has provided insights into how the structural modification of such compounds can enhance their antibacterial properties (Miyamoto et al., 1990).
Antimicrobial Potentials in Food Preservation
The antimicrobial potentials of 4-methylquinoline analogues, structurally related to 6,8-Difluoro-2-methylquinolin-4-ol, have been evaluated as potential natural preservatives against foodborne bacteria (Kim et al., 2014).
Propriétés
IUPAC Name |
6,8-difluoro-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYSQYURFCGHAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300461 |
Source


|
| Record name | 6,8-difluoro-2-methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Difluoro-2-methylquinolin-4-ol | |
CAS RN |
219689-64-2 |
Source


|
| Record name | 6,8-difluoro-2-methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1331387.png)
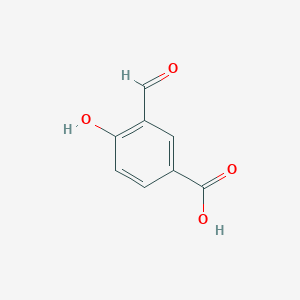
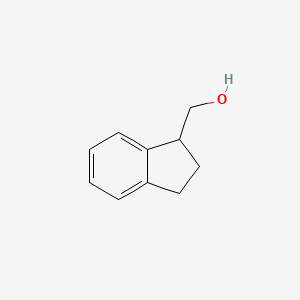
![9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1331392.png)
![[1,2,4]Triazolo[4,3-a]pyridin-8-amine](/img/structure/B1331393.png)
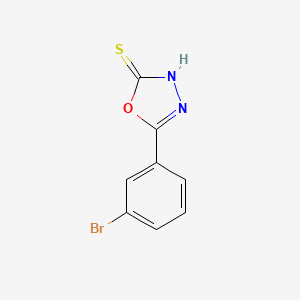
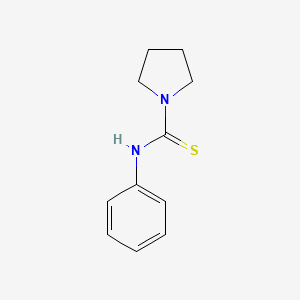
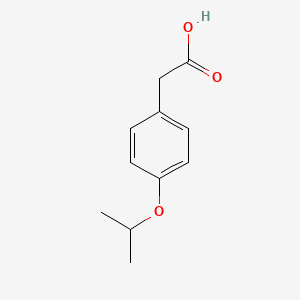
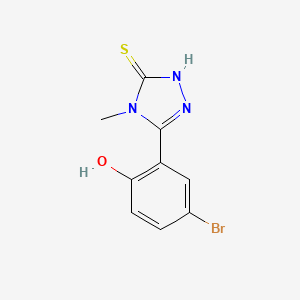
![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331412.png)
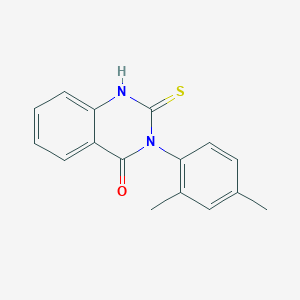
![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1331416.png)
